

Application Notes: Experimental Use of 2-Benzylideneoctanal as a Chemical Intermediate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Benzylideneoctanal**

Cat. No.: **B7782968**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract **2-Benzylideneoctanal**, also known as α -hexylcinnamaldehyde, is an α,β -unsaturated aldehyde primarily recognized for its use as a fragrance and flavoring agent.[1][2] However, its chemical structure, featuring a reactive aldehyde group and a conjugated double bond, presents significant potential for its use as a versatile chemical intermediate in organic synthesis.[3] This document provides an overview of its synthesis, key physicochemical properties, and detailed protocols. Furthermore, it explores its potential applications as a scaffold in the development of complex organic molecules and novel therapeutic agents, drawing insights from the biological activity of structurally related compounds.

Physicochemical and Toxicological Properties

2-Benzylideneoctanal is a pale yellow liquid with a characteristic jasmine-like floral scent.[1][4] It is nearly insoluble in water but soluble in oils and ethanol.[2][5] A summary of its key properties is presented below.

Table 1: Physicochemical and Toxicological Data for **2-Benzylideneoctanal**

Property	Value	Reference(s)
IUPAC Name	(2E)-2-benzylideneoctanal	[5] [6]
Synonyms	α-Hexylcinnamaldehyde, Hexyl cinnamal	[1] [7]
CAS Number	101-86-0	[8]
Molecular Formula	C ₁₅ H ₂₀ O	[5]
Molar Mass	216.32 g/mol	[5]
Appearance	Pale yellow liquid	[1]
Density	0.95 g/mL	[1]
Boiling Point	308 °C	[1]
Solubility in Water	2.75 mg/L	[1]
Flash Point	> 93 °C	[2]

| Acute Oral LD50 (Rat) | 3.1 g/kg |[\[2\]](#) |

Synthesis of 2-Benzylideneoctanal

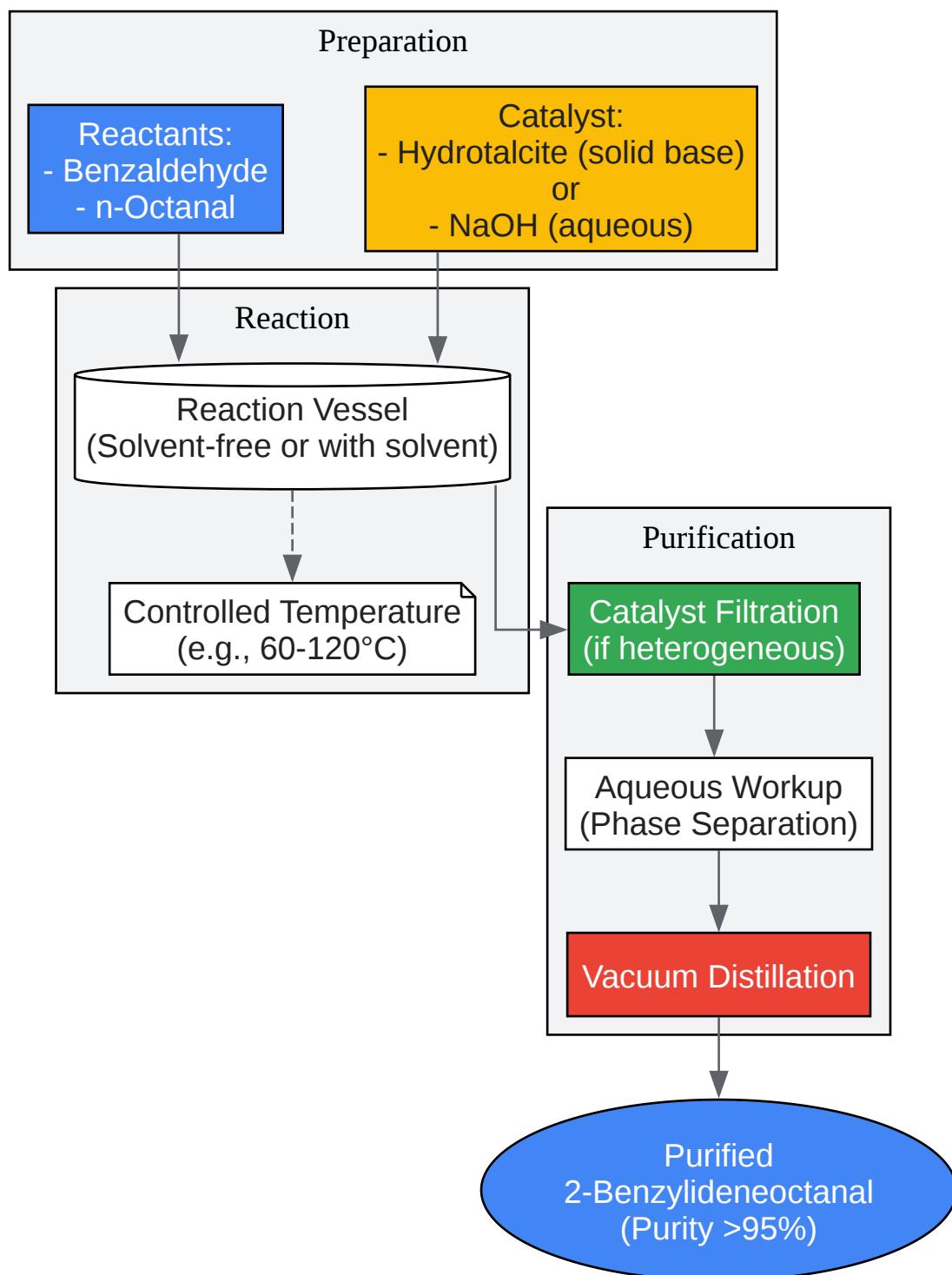

The industrial synthesis of **2-benzylideneoctanal** is most commonly achieved through a base-catalyzed crossed-aldo or Knoevenagel condensation reaction between benzaldehyde and n-octanal.[\[1\]](#)[\[5\]](#) While traditional methods use strong bases like sodium hydroxide, greener catalytic routes have been developed to improve selectivity and reduce environmental impact.[\[9\]](#)

Table 2: Reported Performance Data for **2-Benzylideneoctanal** Synthesis

Catalyst	Conditions	Conversion	Selectivity	Reference
Hydrotalcite (Solid Base)	Solvent-free	> 99%	95-98%	[9]

| Proline & Lithium Chloride | Methyl tert-butyl ether, 60°C | > 99% (of phenylpropionaldehyde) |
Not specified | [10] |

Experimental Workflow: Synthesis of 2-Benzylideneoctanal

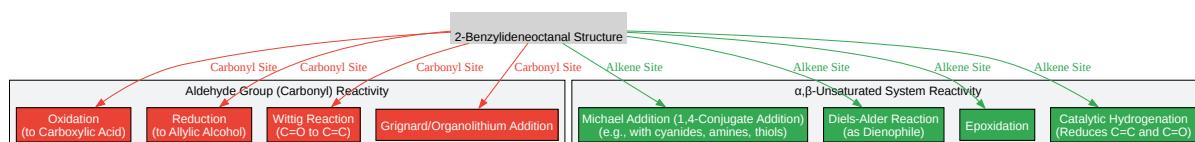
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-benzylideneoctanal**.

Protocol 2.1: Green Synthesis using a Heterogeneous Catalyst

This protocol is adapted from a reported green catalytic route.[\[9\]](#)

Materials:


- Benzaldehyde
- n-Octanal
- Hydrotalcite catalyst

Procedure:

- Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with benzaldehyde and n-octanal in a 1:1 molar ratio.
- Add the hydrotalcite catalyst to the mixture (catalyst loading is typically low, e.g., 1-5 mol%).
- Heat the reaction mixture to 100-120°C under solvent-free conditions.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
- After completion, cool the reaction mixture to room temperature.
- If necessary, add a solvent like toluene to reduce viscosity. Filter the mixture to recover the solid hydrotalcite catalyst, which can be washed, dried, and recycled.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the crude product by vacuum distillation to obtain **2-benzylideneoctanal** with high purity (>95%).

Application as a Chemical Intermediate: Reactivity Profile

As an α,β -unsaturated aldehyde, **2-benzylideneoctanal** possesses two primary sites of reactivity: the carbonyl group and the conjugated C=C double bond. This dual reactivity makes it a valuable intermediate for synthesizing more complex molecules.^[3]

[Click to download full resolution via product page](#)

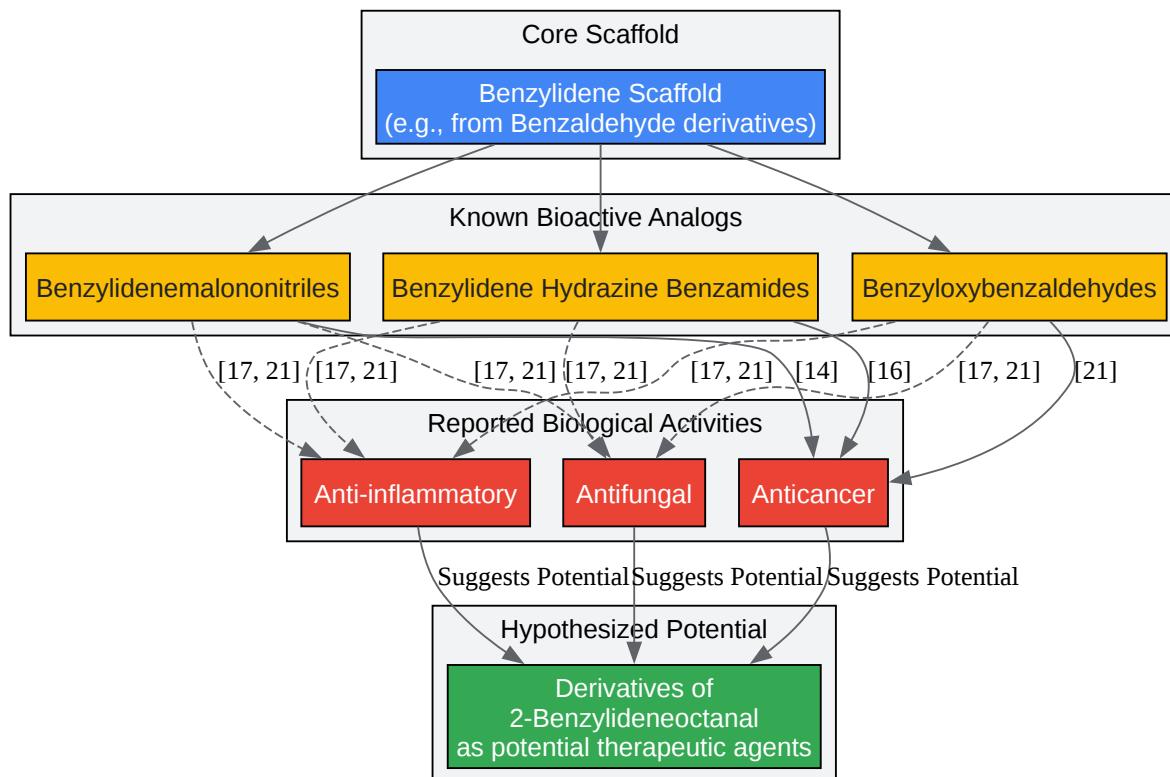
Caption: Potential reactive sites of **2-benzylideneoctanal** for further synthesis.

Protocol 3.1: Selective Reduction to 2-Benzylideneoctan-1-ol (Allylic Alcohol)

This is a representative protocol for the selective reduction of the aldehyde group, preserving the double bond.

Materials:

- **2-Benzylideneoctanal**
- Sodium borohydride (NaBH₄)
- Methanol
- Dichloromethane (DCM)


- Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

- Dissolve **2-benzylideneoctanal** (1.0 eq) in methanol in an ice bath (0°C).
- Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5°C.
- Stir the reaction at 0°C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
- Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Concentrate the solvent under reduced pressure to yield the crude 2-benzylideneoctan-1-ol, which can be further purified by column chromatography if necessary.

Potential in Drug Development and Medicinal Chemistry

While specific drug development pathways originating from **2-benzylideneoctanal** are not extensively documented, the "benzylidene" scaffold is a known pharmacophore present in various compounds with significant biological activity.[\[11\]](#)[\[12\]](#) The functional handles on **2-benzylideneoctanal** allow for its potential use as a starting point to access derivatives with therapeutic promise.

[Click to download full resolution via product page](#)

Caption: Logical basis for exploring **2-benzylideneoctanal** in drug discovery.

- Anticancer Activity: Microwave-assisted Knoevenagel condensation of aromatic aldehydes (related to benzaldehyde) with active methylene compounds has been used to produce benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate derivatives.[11] In silico studies of these compounds showed potent antineoplastic activity, particularly for breast cancer.[11] Similarly, QSAR studies on benzylidene hydrazine benzamide derivatives have identified models for developing new anticancer agents against lung cancer.[13] These synthetic strategies could be adapted, using **2-benzylideneoctanal** as the aldehyde component, to generate novel, lipophilic analogs for anticancer screening.

- Antifungal and Antimicrobial Activity: Benzaldehyde and its derivatives are known to possess antifungal and antimicrobial properties.[12] The long hexyl chain on **2-benzylideneoctanal** increases its lipophilicity, which could be advantageous for disrupting microbial cell membranes. It can serve as a precursor to create derivatives with enhanced potency against various pathogens.

Conclusion

2-Benzylideneoctanal is a readily synthesized compound with a well-defined reactivity profile. While its primary commercial application is in the fragrance industry, its structure is amenable to a wide range of chemical transformations. For researchers in organic synthesis and drug development, it represents an accessible and potentially valuable intermediate. The established biological activities of related benzylidene compounds provide a strong rationale for utilizing **2-benzylideneoctanal** as a starting scaffold to build libraries of novel molecules for screening and development as future therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-BENZYLIDENEOKTANAL - Ataman Kimya [atamanchemicals.com]
- 5. α -Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 6. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Temporary title [webprod.hc-sc.gc.ca]
- 8. 2-(Phenylmethylene)octanal | C15H20O | CID 7585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Technology for the production α -hexyl cinnamaldehyde via green catalytic route | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 10. Method for preparing alpha-hexylcinnamyl aldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 11. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jppres.com [jppres.com]
- To cite this document: BenchChem. [Application Notes: Experimental Use of 2-Benzylideneoctanal as a Chemical Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7782968#experimental-use-of-2-benzylideneoctanal-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com